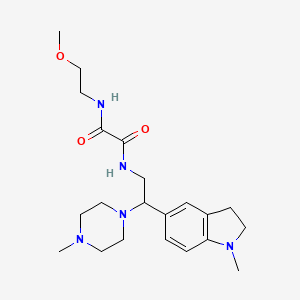![molecular formula C7H11ClO2S B2368802 Chlorure de bicyclo[3.2.0]heptane-6-sulfonyle, Mélange de diastéréoisomères CAS No. 2138027-71-9](/img/structure/B2368802.png)
Chlorure de bicyclo[3.2.0]heptane-6-sulfonyle, Mélange de diastéréoisomères
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptane-6-sulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H11ClO2S. This compound is characterized by its bicyclic structure, which includes a sulfonyl chloride functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Applications De Recherche Scientifique
Bicyclo[3.2.0]heptane-6-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane-6-sulfonyl chloride typically involves the reaction of bicyclo[3.2.0]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:
Bicyclo[3.2.0]heptane+Chlorosulfonic acid→Bicyclo[3.2.0]heptane-6-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of bicyclo[3.2.0]heptane-6-sulfonyl chloride may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a role in optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]heptane-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.
Reduction Reactions: The major products are sulfonyl hydrides or other reduced forms.
Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.0]heptane-6-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
The uniqueness of bicyclo[3.2.0]heptane-6-sulfonyl chloride lies in its bicyclic structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
bicyclo[3.2.0]heptane-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOVKRPWVEMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)



![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368735.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
